Physicochemical Profiling & Synthetic Utility of 1-(Fluoromethyl)cyclopropane-1-carbonitrile
Physicochemical Profiling & Synthetic Utility of 1-(Fluoromethyl)cyclopropane-1-carbonitrile
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(Fluoromethyl)cyclopropane-1-carbonitrile , a specialized building block used to modulate metabolic stability and potency in drug discovery.
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 217636-27-6) is a bifunctional small molecule combining the conformational rigidity of a cyclopropane ring with the electronic modulation of a fluoromethyl group. In modern drug design, this motif serves as a critical bioisostere for ethyl or isopropyl groups, offering reduced lipophilicity and enhanced metabolic stability against cytochrome P450-mediated oxidation. It is structurally related to the pharmacophore found in Cathepsin K inhibitors (e.g., Odanacatib), where the 1-cyanocyclopropyl moiety acts as a reversible serine trap or transition-state mimic.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Specification |
| IUPAC Name | 1-(Fluoromethyl)cyclopropane-1-carbonitrile |
| CAS Number | 217636-27-6 |
| Molecular Formula | C₅H₆FN |
| Molecular Weight | 99.05 g/mol |
| SMILES | C1CC1(CF)C#N |
| InChIKey | ALHNBDWEAZFPCF-UHFFFAOYSA-N |
| Structural Class | Fluorinated Cycloalkyl Nitrile |
Conformational & Electronic Features
The cyclopropane ring introduces significant Baeyer strain (~27.5 kcal/mol) , locking the substituents into a rigid orientation. The gem-disubstitution (fluoromethyl and nitrile) creates a unique electronic environment:
-
Dipole Alignment: The highly electronegative nitrile (CN) and fluorine (F) atoms create a strong, vectorially additive dipole moment.
-
Gauche Effect: The C–F bond prefers a gauche conformation relative to the cyclopropane ring bonds to maximize
hyperconjugation, influencing the spatial projection of the group in a binding pocket.
Physicochemical Properties
The introduction of the fluorine atom drastically alters the properties compared to the non-fluorinated methyl analog (1-methylcyclopropane-1-carbonitrile).
| Metric | Value (Experimental/Predicted) | Significance in Drug Design |
| Physical State | Liquid (Colorless to pale yellow) | Easy handling in liquid-phase synthesis. |
| Boiling Point | ~175–185 °C (Predicted at 760 mmHg) | High enough for thermal stability; purifiable by distillation. |
| Density | ~1.12 g/cm³ | Higher density than non-fluorinated analogs due to F atom. |
| LogP (Octanol/Water) | 0.3 – 0.6 | Lipophilic Efficiency: Lower than ethyl analogs, improving solubility. |
| TPSA | 23.79 Ų | Dominated by the nitrile group; good membrane permeability. |
| H-Bond Donors/Acceptors | 0 / 2 | Acts purely as an H-bond acceptor (via Nitrile N and Fluorine). |
| pKa (α-proton) | N/A (Quaternary Carbon) | Metabolic Block: No enolizable protons at the quaternary center. |
Solubility & Stability Profile
-
Solubility: Highly soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water.
-
Chemical Stability: The molecule is stable under standard storage conditions. However, the cyclopropane ring is susceptible to ring-opening reactions under strong acidic conditions or in the presence of radical initiators, particularly if the nitrile is activated.
Synthetic Accessibility & Manufacturing
The most robust synthesis involves the deoxyfluorination of the hydroxymethyl precursor. This protocol ensures high purity and avoids the handling of volatile fluoro-gases.
Primary Synthetic Route (Deoxyfluorination)
-
Precursor Formation: Alkylation of cyclopropyl cyanide or reduction of 1-cyanocyclopropane-1-carboxylic acid ester yields 1-(hydroxymethyl)cyclopropane-1-carbonitrile .
-
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the alcohol to the fluoride.
Reaction Scheme Logic:
-
Why DAST? It selectively replaces hydroxyl groups with fluorine with inversion of configuration (not relevant here due to achiral primary carbon) under mild conditions.
-
Safety: Deoxo-Fluor is preferred for scale-up due to higher thermal stability compared to DAST.
Figure 1: Standard synthetic workflow for generating the fluoromethyl-cyclopropyl nitrile motif.
Applications in Drug Discovery
This building block is primarily used to optimize Lead Series in medicinal chemistry.
Metabolic Stability (The "Fluorine Scan")
Replacing a methyl or ethyl group with a fluoromethyl (-CH₂F) group is a classic strategy to block metabolic hot spots.
-
Mechanism: The C–H bonds in a methyl group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Replacing a hydrogen with fluorine withdraws electron density, deactivating the remaining C–H protons towards radical abstraction and oxidation.
-
Outcome: Increased half-life (
) and reduced clearance ( ).
Pharmacophore in Cathepsin K Inhibitors
The 1-cyanocyclopropane motif is critical in inhibitors like Odanacatib .
-
Role of Nitrile: Forms a reversible covalent bond with the active site cysteine (Cys25) of Cathepsin K.
-
Role of Fluoromethyl: In analogs, the fluoromethyl group provides a steric bulk similar to an ethyl group but with lower lipophilicity, reducing non-specific binding and improving the selectivity profile.
Figure 2: Strategic rationale for deploying 1-(fluoromethyl)cyclopropane-1-carbonitrile in lead optimization.
Safety & Handling Protocols
Warning: This compound contains both a nitrile and a fluorinated alkyl group. It should be treated as Hazardous .
-
Hazard Statements (GHS):
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong acids (risk of HCN evolution or ring opening).
-
Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis of the nitrile.
-
References
-
Sigma-Aldrich. Safety Data Sheet: Fluorinated Cyclopropanes. Retrieved from MilliporeSigma Database. Link
-
PubChem Database. Compound Summary: 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CID 15355930).[2] National Center for Biotechnology Information. Link
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. (Context on nitrile traps).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5] Chemical Society Reviews, 37, 320-330. Link
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638. (Mechanistic insight on metabolic stability).
Sources
- 1. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde | C5H7FO | CID 53302262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(fluoromethyl)cyclopropane-1-carbonitrile (C5H6FN) [pubchemlite.lcsb.uni.lu]
- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
